molecular formula C7H4BrNO4 B018962 2-Bromo-4-nitrobenzoic acid CAS No. 16426-64-5

2-Bromo-4-nitrobenzoic acid

Cat. No. B018962
CAS RN: 16426-64-5
M. Wt: 246.01 g/mol
InChI Key: CEXGTXNIIFSPSF-UHFFFAOYSA-N
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Patent
US06946468B1

Procedure details

Compound 26 in methanol was treated with SO2Cl2 and the resulting solution heated at reflux for18 h. The reaction mixture was then evaporated, pre-absorbed on silica (Merck, 9385) and purified by chromatography, eluting with 10% ethyl acetate/i-hexane. Appropriate fractions were combined and evaporated to give methyl 2-bromo-4-nitro-benzoate (compound 27).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SO2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:14]O>>[Br:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:14])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
SO2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated
CUSTOM
Type
CUSTOM
Details
pre-absorbed on silica (Merck, 9385)
CUSTOM
Type
CUSTOM
Details
purified by chromatography
WASH
Type
WASH
Details
eluting with 10% ethyl acetate/i-hexane
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.